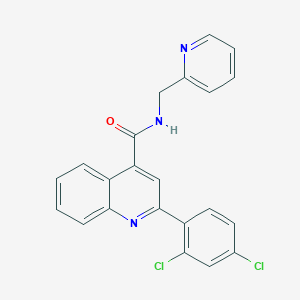![molecular formula C29H27N3O4 B3435485 2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B3435485.png)
2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE
Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the benzodioxole moiety. Common reagents used in these reactions include various halogenated quinolines, piperazine derivatives, and benzodioxole compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, piperazine-substituted compounds, and benzodioxole-modified molecules
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(1,3-BENZODIOXOL-5-YL)-2-(HYDROXY)ACETYL)-1,3-BENZODIOXOLE
- N-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUOROACETAMIDE
Uniqueness
Compared to similar compounds, 2-(2H-1,3-BENZODIOXOL-5-YL)-4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE stands out due to its unique combination of a quinoline core, piperazine ring, and benzodioxole moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c1-2-34-26-10-6-5-9-25(26)31-13-15-32(16-14-31)29(33)22-18-24(30-23-8-4-3-7-21(22)23)20-11-12-27-28(17-20)36-19-35-27/h3-12,17-18H,2,13-16,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJBBNWYUYUSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-butyl 4-ethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3435403.png)

![ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435429.png)
![ethyl 2-(5-chloro-2-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3435436.png)
![[4-(2-FURYLCARBONYL)PIPERAZINO]{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B3435438.png)
![N-(4-{[4-(4-TERT-BUTYLPHENYL)-13-THIAZOL-2-YL]SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B3435445.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B3435452.png)
![2-(4-chlorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B3435454.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B3435470.png)
![ethyl 4-[2-(N-methyl-4-methylbenzenesulfonamido)acetyl]piperazine-1-carboxylate](/img/structure/B3435478.png)
![2-(2,4-DIMETHOXYPHENYL)-4-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B3435488.png)
METHANONE](/img/structure/B3435505.png)
![2-(2,4-DIMETHOXYPHENYL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B3435508.png)
![N-{4-[(2,6-DIMETHYL-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3435509.png)
